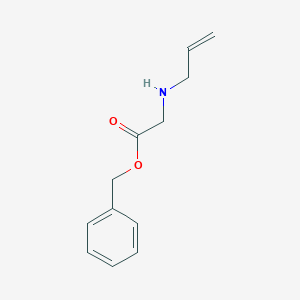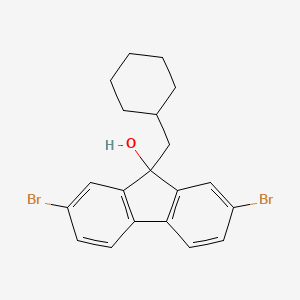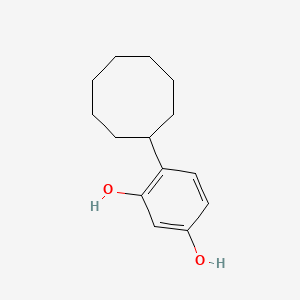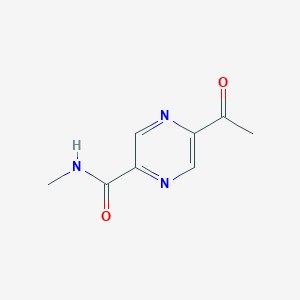![molecular formula C9H16N2O3 B13881757 Methyl 1-[(methylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13881757.png)
Methyl 1-[(methylamino)carbonyl]piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(methylcarbamoyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a methylcarbamoyl group at the nitrogen atom and a methyl ester group at the fourth carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(methylcarbamoyl)piperidine-4-carboxylate typically involves the reaction of piperidine-4-carboxylic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Piperidine-4-carboxylic acid and methyl isocyanate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: Piperidine-4-carboxylic acid is dissolved in the solvent, and methyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of methyl 1-(methylcarbamoyl)piperidine-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Methyl 1-(methylcarbamoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 1-(methylcarbamoyl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of methyl 1-(methylcarbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The piperidine ring structure allows for binding to receptor sites, influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
Methyl piperidine-4-carboxylate: Lacks the methylcarbamoyl group, making it less versatile in certain synthetic applications.
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate: Contains a tert-butyl group, which can influence its reactivity and solubility.
Methyl 4-amino-1-Boc-piperidine-4-carboxylate: Contains an amino group and a Boc protecting group, making it useful in peptide synthesis.
Uniqueness
Methyl 1-(methylcarbamoyl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the methylcarbamoyl and ester groups allows for diverse chemical transformations and applications in various fields.
特性
分子式 |
C9H16N2O3 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
methyl 1-(methylcarbamoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-10-9(13)11-5-3-7(4-6-11)8(12)14-2/h7H,3-6H2,1-2H3,(H,10,13) |
InChIキー |
ZKKIUAMUPSNAOV-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)N1CCC(CC1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B13881693.png)

![6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13881700.png)



![{1-[(Benzyloxy)methyl]-4-iodo-1H-imidazol-5-yl}acetaldehyde](/img/structure/B13881726.png)

![2-[(3-Fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13881735.png)
![2-[(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]ethanol](/img/structure/B13881745.png)

